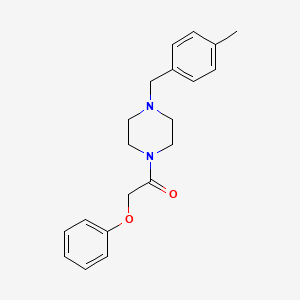
1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine, commonly known as MPDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of MPDP is not fully understood, but it is believed to act as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels could have implications in the treatment of Parkinson's disease, depression, and anxiety disorders.
Biochemical and Physiological Effects
MPDP has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain, which could lead to improved mood and cognitive function. MPDP has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPDP has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in various fields. However, MPDP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for MPDP research, including further investigation into its potential therapeutic applications, such as in the treatment of Parkinson's disease, depression, and anxiety disorders. Additionally, research could focus on the synthesis of other compounds derived from MPDP with potential therapeutic applications. Finally, further studies could be conducted to fully understand the mechanism of action of MPDP and its potential side effects.
Conclusion
In conclusion, 1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. While there is still much to be learned about MPDP, its ease of synthesis and potential therapeutic applications make it an exciting area of research for the scientific community.
Synthesemethoden
MPDP has been synthesized through various methods, including the reaction of 1-(4-methylbenzyl)piperazine with phenoxyacetyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-(4-methylbenzyl)piperazine with phenoxyacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The purity of MPDP can be further enhanced through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MPDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPDP has been shown to act as a dopamine transporter blocker, which could have implications in the treatment of Parkinson's disease. In pharmacology, MPDP has been investigated for its potential as a drug candidate for the treatment of depression and anxiety disorders. In medicinal chemistry, MPDP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-17-7-9-18(10-8-17)15-21-11-13-22(14-12-21)20(23)16-24-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACPXFOGWSZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




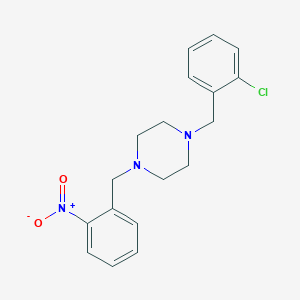
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
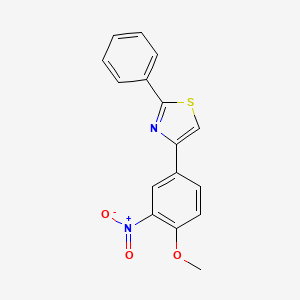
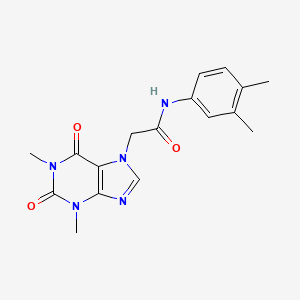
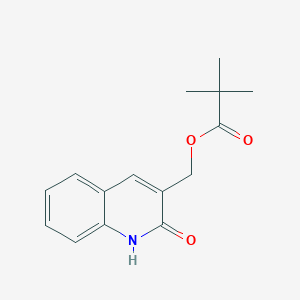

![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
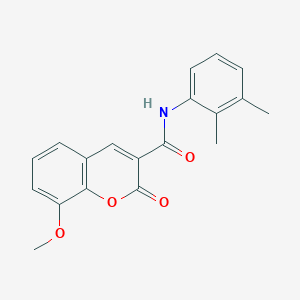
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)